Acésulfame

Vue d'ensemble

Description

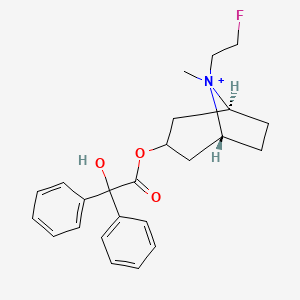

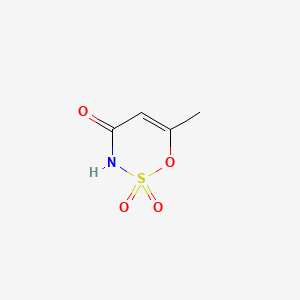

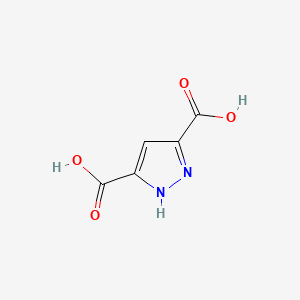

L’acésulfame-K est un substitut du sucre synthétique sans calories, souvent utilisé comme édulcorant artificiel. Il est connu pour être environ 200 fois plus sucré que le saccharose (sucre commun). L’this compound-K est couramment utilisé dans divers produits alimentaires et boissons pour apporter de la douceur sans les calories ajoutées. C’est une poudre cristalline blanche de formule chimique C₄H₄KNO₄S et de masse molaire de 201,24 g/mol .

Applications De Recherche Scientifique

L’acésulfame-K a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études sur les édulcorants artificiels et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les voies métaboliques et ses interactions avec les molécules biologiques.

Médecine : Étudié pour son impact potentiel sur la santé, notamment son rôle dans la gestion du poids et le contrôle du diabète.

Industrie : Largement utilisé dans l’industrie alimentaire et des boissons comme substitut du sucre.

Mécanisme D'action

L’acésulfame-K exerce ses effets principalement par interaction avec les récepteurs du goût sucré sur la langue. Ces récepteurs font partie d’un hétérodimère fonctionnel formé par deux récepteurs couplés aux protéines G : le récepteur du goût de type 1 membre 2 (T1r2) et le récepteur du goût de type 1 membre 3 (T1r3). Lorsque l’this compound-K se lie à ces récepteurs, il déclenche une voie de transduction du signal qui se traduit par la perception de la douceur .

Analyse Biochimique

Biochemical Properties

Acesulfame plays a significant role in biochemical reactions primarily due to its interaction with sweet-taste receptors on the tongue. These receptors, specifically the taste receptor type 1, member 2 (T1R2) and taste receptor type 1, member 3 (T1R3), are G-protein-coupled receptors that mediate the perception of sweetness. Acesulfame binds to these receptors, triggering a signal transduction pathway that ultimately results in the sensation of sweetness . Additionally, acesulfame is stable under heat and acidic conditions, making it suitable for use in various food processing applications .

Cellular Effects

Acesulfame has been shown to influence various cellular processes. Studies have indicated that acesulfame can affect the gut microbiome, leading to shifts in bacterial community composition and potential impacts on metabolic processes . In neuronal cells, acesulfame exposure has been associated with decreased ATP production and reduced cellular viability, which may affect neurocognitive functions . Furthermore, acesulfame has been observed to alter incretin secretion and glucose transport, influencing cellular metabolism and insulin regulation .

Molecular Mechanism

At the molecular level, acesulfame exerts its effects through binding interactions with sweet-taste receptors. The primary binding site for acesulfame is located on the N-terminal domain of the T1R2 receptor . This binding induces conformational changes in the receptor, activating downstream signaling pathways involving G-proteins and second messengers such as cyclic AMP (cAMP). These signaling cascades ultimately lead to the perception of sweetness. Additionally, chronic exposure to acesulfame has been linked to metabolic dysregulation, including glycolysis inhibition and ATP depletion in hippocampal neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acesulfame have been studied over various time periods. Acesulfame is known for its stability, with minimal degradation observed under typical storage conditions . Long-term exposure to acesulfame in animal models has revealed potential neurocognitive impairments and metabolic alterations . These effects are likely due to the cumulative impact of acesulfame on cellular and molecular processes over time.

Dosage Effects in Animal Models

The effects of acesulfame vary with different dosages in animal models. At low to moderate doses, acesulfame has been shown to alter fasting insulin and leptin levels, as well as pancreatic islet size . High doses of acesulfame, however, have been associated with adverse effects such as weight gain, shifts in the gut microbiome, and chronic inflammation . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of acesulfame.

Metabolic Pathways

Acesulfame is involved in several metabolic pathways, particularly those related to glucose metabolism. It has been shown to affect glycolysis and ATP production in neuronal cells . Additionally, acesulfame can influence the gut microbiome, leading to changes in metabolic flux and metabolite levels . These interactions underscore the complex role of acesulfame in metabolic regulation.

Transport and Distribution

Within cells and tissues, acesulfame is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and excreted unchanged in the urine . Acesulfame does not undergo significant metabolism, which contributes to its stability and persistence in the body. The distribution of acesulfame in tissues is influenced by its interactions with transporters and binding proteins, although specific details on these interactions remain limited .

Subcellular Localization

The subcellular localization of acesulfame is primarily associated with its interaction with sweet-taste receptors on the cell membrane . These receptors are localized in the taste buds of the tongue, where acesulfame binds and activates the signaling pathways responsible for sweetness perception.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acésulfame-K est synthétisé par un processus chimique en plusieurs étapes. Les étapes principales incluent :

Réaction de l’acide sulfamique avec la dicétène :

Formation du sel d’acétoacétamide : Le sel d’acide amidosulfamique réagit avec la dicétène pour former le sel d’acétoacétamide.

Cyclisation : Le sel d’acétoacétamide subit une cyclisation avec le trioxyde de soufre pour former un adduit cyclique de trioxyde de soufre.

Hydrolyse : L’adduit cyclique de trioxyde de soufre est hydrolysé pour former l’this compound-H.

Neutralisation : L’this compound-H est neutralisé avec de l’hydroxyde de potassium pour obtenir le produit final, l’this compound-K.

Méthodes de production industrielle

Dans les milieux industriels, la production d’this compound-K implique un contrôle précis des conditions de réaction, notamment la température, la pression et le pH. Le processus est conçu pour maximiser le rendement et la pureté tout en minimisant les sous-produits et les déchets. Le produit final est généralement purifié par cristallisation et filtration pour garantir une haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’acésulfame-K subit diverses réactions chimiques, notamment :

Oxydation : L’this compound-K peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans certaines conditions.

Substitution : L’this compound-K peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l’ozone et le peroxymonosulfate.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux ou les hydrures métalliques peuvent être utilisés dans des conditions spécifiques.

Substitution : Des nucléophiles forts comme les ions hydroxyde peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Les principaux produits comprennent l’acétoacétamide et d’autres produits de dégradation.

Réduction : Formes réduites de l’this compound-K et composés apparentés.

Substitution : Dérivés substitués de l’this compound-K, selon le nucléophile utilisé.

Comparaison Avec Des Composés Similaires

L’acésulfame-K est souvent comparé à d’autres édulcorants artificiels, tels que :

Aspartame : Douceur similaire mais moins stable à la chaleur.

Saccharine : A un léger arrière-goût amer et est moins sucré que l’this compound-K.

Sucralose : Plus sucré que l’this compound-K mais a une structure chimique différente.

Extrait de feuille de stévia (stéviol glycoside) : Un édulcorant naturel avec une voie métabolique différente

L’this compound-K est unique par sa stabilité à la chaleur et en milieu acide, ce qui le rend adapté à un large éventail d’applications, notamment la cuisson et les produits à longue conservation .

Propriétés

IUPAC Name |

6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

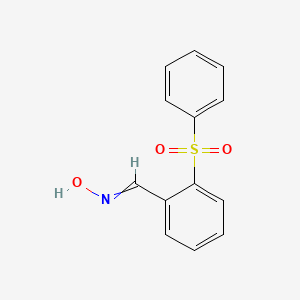

CC1=CC(=O)NS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048006 | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene or chloroform | |

CAS No. |

33665-90-6 | |

| Record name | Acesulfame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acesulfame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acesulfame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)

![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)

![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)

![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)

![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)

![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)